molecular formula C8H9ClFN3 B2594946 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride CAS No. 2460748-88-1

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride

Cat. No.: B2594946
CAS No.: 2460748-88-1
M. Wt: 201.63
InChI Key: LLHYSUOYEHRSLQ-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride is a chemical compound with the molecular formula C8H8FN3·HCl. It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 3rd position, and an amine group at the 5th position of the indazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of Substituents: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions. The amine group is typically introduced through nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or hydrazines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The fluorine atom enhances its binding affinity and selectivity, while the amine group facilitates hydrogen bonding interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride is unique due to the specific combination of substituents on the indazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the methyl and amine groups contribute to its overall pharmacological profile .

Properties

IUPAC Name

7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3.ClH/c1-4-6-2-5(10)3-7(9)8(6)12-11-4;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHYSUOYEHRSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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